N-(2-Bromoprop-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)aniline
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Overview
Description
N-(2-Bromoprop-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)aniline is an organic compound that features a brominated allyl group and a methyl-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoprop-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)aniline typically involves the reaction of 4-methylaniline with 2-bromoprop-2-en-1-yl bromide and prop-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromoprop-2-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated allyl group to a less reactive form.
Substitution: The brom
Properties
CAS No. |
919361-58-3 |
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Molecular Formula |
C13H16BrN |
Molecular Weight |
266.18 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)-4-methyl-N-prop-2-enylaniline |
InChI |
InChI=1S/C13H16BrN/c1-4-9-15(10-12(3)14)13-7-5-11(2)6-8-13/h4-8H,1,3,9-10H2,2H3 |
InChI Key |
IEGBJNMEVMMTBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC=C)CC(=C)Br |
Origin of Product |
United States |
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